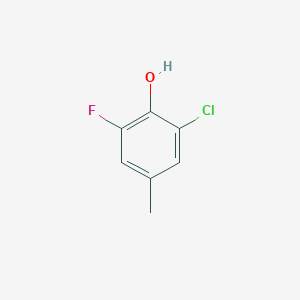

2-Chloro-6-fluoro-4-methylphenol

Description

Significance of Halogenated Aromatic Compounds in Contemporary Chemistry

Halogenated aromatic compounds, organic molecules containing one or more halogen atoms bonded to an aromatic ring, are of substantial importance in modern chemistry. iloencyclopaedia.orgnih.gov Their utility spans a wide array of applications, serving as crucial intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. iloencyclopaedia.orgnumberanalytics.comwikipedia.org In the pharmaceutical industry, for instance, halogenated aromatics are precursors to various drugs, including certain antidepressants and antihistamines. numberanalytics.com They are also integral to the production of industrial chemicals such as flame retardants, solvents, and pesticides. iloencyclopaedia.orgnumberanalytics.com

The introduction of halogen atoms into an aromatic structure significantly modifies the compound's physicochemical properties, including its reactivity, polarity, and biological activity. nih.govyoutube.com The specific halogen and its position on the ring determine these characteristics. nih.gov While their versatility makes them valuable, the widespread use and persistence of some halogenated organic compounds have also led to environmental and health considerations, prompting further research into their behavior and degradation. nih.govyoutube.com

Structural Classification and General Reactivity Patterns of Fluorinated and Chlorinated Phenols

Phenols are a class of organic compounds featuring a hydroxyl (-OH) group directly attached to an aromatic ring. Halogenated phenols, such as fluorinated and chlorinated phenols, are thus phenols substituted with one or more fluorine or chlorine atoms. The reactivity of these compounds is largely governed by the interplay between the activating, ortho-para directing hydroxyl group and the deactivating, meta-directing (by induction) halogen substituents.

The primary reaction pathway for halogenating aromatic compounds is electrophilic aromatic substitution. numberanalytics.comwikipedia.org In the case of phenol (B47542), the hydroxyl group strongly activates the ring, making it highly susceptible to electrophilic attack, preferentially at the ortho and para positions. nih.gov Subsequent reactions can lead to the formation of di- and tri-substituted phenols. nih.gov The reactivity of the halogens themselves also plays a critical role, with fluorine being the most reactive and iodine the least. wikipedia.orgyoutube.com The presence of chlorine atoms can increase the stability of the phenol ring, sometimes making the resulting chlorophenols more resistant to degradation. nih.gov

Rationale for Comprehensive Academic Investigation of 2-Chloro-6-fluoro-4-methylphenol

The specific compound, this compound, represents a unique combination of substituents on a phenol core, making it a subject of academic interest. While detailed studies on this exact molecule are not widely published, the rationale for its investigation can be inferred from the established importance of its structural analogs. For example, 2-chloro-6-fluorophenol (B1225318) is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Similarly, compounds like 2-chloro-6-methylphenol (B1203925) and 4-fluoro-2-methylphenol (B144770) are valued as raw materials and building blocks in organic synthesis, particularly for pharmaceuticals, dyes, and other specialty chemicals. chemicalbook.comcymitquimica.comossila.com

The investigation of this compound is driven by the potential for this specific substitution pattern to yield novel properties. The combination of an electron-withdrawing chlorine atom, a highly electronegative fluorine atom, and an electron-donating methyl group at specific positions could lead to unique reactivity and biological activity. Academic research into this compound would aim to elucidate its synthesis, characterize its properties, and explore its potential as a precursor for new, complex molecules with valuable applications.

Overview of Research Approaches in Phenol Chemistry

The study of phenols, including halogenated derivatives, employs a variety of established and advanced research methodologies.

Synthesis: Traditional industrial methods for phenol synthesis often require harsh conditions. numberanalytics.com Modern organic chemistry focuses on developing more efficient and selective methods, frequently utilizing transition metal catalysts to facilitate reactions under milder conditions. numberanalytics.com Patented processes for creating related compounds, such as the chlorination of 4-methylphenol or the synthesis of 2-fluoro-6-chlorophenol, provide established routes that can be adapted. google.comgoogle.com

Extraction and Purification: Isolating phenols from reaction mixtures or natural sources is a critical step. Common laboratory techniques include solvent extraction, often followed by purification using methods like column chromatography. mdpi.com More advanced approaches such as solid-phase extraction (SPE), solid-phase microextraction (SPME), and microwave-assisted extraction (MAE) offer improved efficiency and reduce the use of hazardous solvents. researchgate.net

Analysis and Characterization: A suite of analytical techniques is used to identify and quantify phenolic compounds. Chromatographic methods, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental for separating and quantifying components of a mixture. mdpi.comnih.gov Spectroscopic methods are used for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon-hydrogen framework, while mass spectrometry (MS) determines the molecular weight and fragmentation patterns. rsc.org Direct optical methods, such as absorption and luminescence spectroscopy, can also be employed for analysis. researchgate.net

The table below summarizes these common research approaches.

Table 1: Common Research Approaches in Phenol Chemistry| Research Area | Methodologies | Description |

|---|---|---|

| Synthesis | Transition Metal Catalysis | Employs catalysts (e.g., palladium, copper) for selective bond formation under mild conditions. numberanalytics.com |

| Electrophilic Substitution | A fundamental reaction for introducing substituents onto the aromatic ring. nih.gov | |

| Extraction | Solvent Extraction | A conventional method using organic solvents to isolate compounds based on solubility. mdpi.com |

| Solid-Phase Extraction (SPE) | A technique where compounds are separated from a liquid matrix based on their affinity for a solid sorbent. researchgate.net | |

| Analysis | Chromatography (GC, HPLC) | Techniques used to separate, identify, and quantify individual compounds in a mixture. nih.gov |

| Spectroscopy (NMR, MS) | Methods used for detailed structural determination and identification of unknown compounds. rsc.org |

The physical and chemical properties of this compound are detailed in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClFO |

| Molecular Weight | 160.57 g/mol |

| CAS Number | 179898-63-6 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

(Data for this specific compound is limited in public databases. Properties are based on its chemical structure.) nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClFO |

|---|---|

Molecular Weight |

160.57 g/mol |

IUPAC Name |

2-chloro-6-fluoro-4-methylphenol |

InChI |

InChI=1S/C7H6ClFO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |

InChI Key |

GRTDEVUTHLFMNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 6 Fluoro 4 Methylphenol and Its Precursors

Regioselective Synthesis Strategies for Halogenated Phenols

The synthesis of halogenated phenols, the foundational structures for 2-Chloro-6-fluoro-4-methylphenol, requires precise control over the position of halogen and alkyl substituents on the phenol (B47542) ring. The directing effects of the hydroxyl, halogen, and methyl groups play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.

Ortho-Chlorination and Para-Fluorination Approaches

The introduction of a chlorine atom ortho to the hydroxyl group and a fluorine atom para to it are key steps in forming the precursor framework. Phenols are activating groups that direct incoming electrophiles to the ortho and para positions.

Ortho-Chlorination: Achieving selective ortho-chlorination of phenols can be challenging as the para position is often favored. However, various methods have been developed to enhance ortho-selectivity. The use of specific chlorinating agents and catalysts can influence the regiochemical outcome. For instance, the chlorination of phenol with sulfuryl chloride (SO₂Cl₂) catalyzed by amines in non-polar solvents has been shown to be highly regioselective for ortho-substitution. researchgate.net Another approach involves the use of a catalyst system comprising a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), in combination with a diaryl sulphide, which has been demonstrated to promote ortho-chlorination of 4-methylphenol. google.com

Para-Fluorination: The introduction of a fluorine atom is often accomplished using electrophilic fluorinating agents. While direct fluorination can be aggressive, modern reagents offer greater control. For instance, N-halosuccinimides in fluorinated alcohols like hexafluoroisopropanol (HFIP) have been used for regioselective halogenation of arenes. organic-chemistry.org The use of HFIP can enhance the reactivity of the halogenating agent and promote specific regioselectivity.

Introduction of the Methyl Group at the Aromatic Ring

The methyl group can be introduced onto the aromatic ring through Friedel-Crafts alkylation. However, this reaction is often associated with issues of polysubstitution and rearrangement. A more controlled method involves the use of a precursor that already contains the methyl group, such as p-cresol (B1678582) (4-methylphenol), and then proceeding with halogenation steps. This approach avoids the potential complications of direct methylation of a halogenated phenol. The methyl group is an ortho-, para-director and an activating group for electrophilic aromatic substitution. nih.gov

Multi-Step Synthetic Routes to this compound

The synthesis of this compound is best achieved through a multi-step pathway, starting from readily available precursors. The sequence of chlorination, fluorination, and methylation steps is critical to achieving the desired substitution pattern. Two logical retrosynthetic pathways involve either the chlorination of a fluoro-methylphenol or the fluorination of a chloro-methylphenol.

Chlorination Reactions of Fluoro-Methylphenols

A plausible route to this compound starts with a fluoro-methylphenol precursor, such as 4-fluoro-2-methylphenol (B144770) or 2-fluoro-4-methylphenol. The subsequent chlorination must then be directed to the desired position.

Starting from 4-fluoro-2-methylphenol , the hydroxyl group would direct an incoming electrophile (chlorine) to the position ortho to it, which is the 6-position. The fluorine at the 4-position and the methyl group at the 2-position would also influence the regioselectivity.

Alternatively, starting with 2-fluoro-4-methylphenol , chlorination would be directed by the hydroxyl group to the 6-position. A patent describing the preparation of 2-chloro-4-fluorophenol (B157789) by chlorinating 4-fluorophenol (B42351) with chlorine gas in the absence of a catalyst reports high selectivity for chlorination at the 2-position. google.com A similar high selectivity could be expected in the chlorination of 2-fluoro-4-methylphenol.

A related synthesis for 2-fluoro-6-chlorophenol involves the sulfonation of o-fluorophenol, followed by chlorination and subsequent hydrolysis, demonstrating a high-yield, low-cost method. organic-chemistry.org

Fluorination Reactions of Chloro-Methylphenols

An alternative strategy involves the fluorination of a chloro-methylphenol precursor, such as 2-chloro-4-methylphenol (B1207291). The challenge in this route lies in the regioselective introduction of the fluorine atom at the 6-position.

The synthesis of 2-chloro-4-fluorotoluene (B151448) from 3-chloro-p-toluidine via a Sandmeyer-type reaction involving diazotization followed by treatment with hydrogen fluoride (B91410) provides a potential analogy for introducing fluorine onto a chlorinated aromatic ring. chemicalbook.com

Methylation Strategies on Halogenated Phenol Scaffolds

While direct methylation of a halogenated phenol is a possible route, it is generally less favored due to the potential for multiple alkylations and the often harsh conditions required for Friedel-Crafts reactions on deactivated rings. A more common and controlled approach is to start with a methylated phenol, such as p-cresol, and then introduce the halogen atoms. This strategy is exemplified in a patent for the preparation of 2,6-dichloro-4-methylphenol, which starts with the chlorination of 4-methylphenol. google.com

Catalytic Systems in the Synthesis of this compound

The introduction of a chlorine atom onto the phenol ring is guided by the directing effects of the existing substituents: the hydroxyl (-OH), fluoro (-F), and methyl (-CH₃) groups. To achieve the specific this compound isomer, chlorination must occur at the C6 position, which is ortho to the strongly activating hydroxyl group and the fluorine atom, and meta to the methyl group. Achieving such regioselectivity often requires sophisticated catalytic systems to override the inherent electronic preferences of the substrate, which might otherwise favor chlorination at other positions.

Lewis Acid Catalysis in Halogenation

Lewis acids are frequently employed as catalysts in the halogenation of aromatic compounds to enhance the electrophilicity of the halogenating agent. For the chlorination of phenol derivatives, a Lewis acid can coordinate with the chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), polarizing the chlorine atom and making it a more potent electrophile (Clᵟ⁺).

A variety of Lewis acids have been shown to be effective for such transformations. Common choices include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zirconium(IV) chloride (ZrCl₄). google.com For instance, studies on the halogenation of aromatic compounds have demonstrated that ZrCl₄ can be a highly efficient and selective catalyst under mild reaction conditions. While less optimal, other Lewis acids like hafnium(IV) chloride (HfCl₄), titanium(IV) chloride (TiCl₄), and zinc(II) chloride (ZnCl₂) have also been investigated. google.com

In a process developed for the structurally similar 2-chloro-4-methylphenol, a catalyst system comprising a Lewis acid like AlCl₃ or FeCl₃ was integral to achieving high yield and selectivity. google.com This suggests that a similar approach would be viable for the chlorination of 2-fluoro-4-methylphenol. The Lewis acid activates the chlorinating agent, facilitating the electrophilic attack on the electron-rich phenol ring.

Table 1: Lewis Acids in Catalytic Halogenation of Aromatic Compounds

| Lewis Acid | Common Chlorinating Agents | Typical Reaction Conditions | Selectivity Notes |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | SO₂Cl₂, Cl₂ | 0–100 °C | Often used in industrial processes; can be highly active. google.com |

| Iron(III) Chloride (FeCl₃) | SO₂Cl₂, Cl₂ | 0–100 °C | Effective alternative to AlCl₃. google.com |

| Zirconium(IV) Chloride (ZrCl₄) | NCS, NBS, NIS | -78 °C to room temp. | Known for high selectivity and efficiency under mild conditions. |

This table is illustrative of general applications in aromatic halogenation and is applicable to the synthesis of the target compound.

Role of Organic Co-Catalysts in Selective Transformations

While Lewis acids enhance reactivity, achieving high regioselectivity, especially ortho-selectivity, often necessitates the use of co-catalysts. Organic molecules capable of hydrogen bonding or forming specific intermediates can direct the electrophile to the desired position.

For the synthesis of this compound, which requires ortho-chlorination, several classes of organic co-catalysts are relevant.

Diaryl Sulfides: In the synthesis of 2-chloro-4-methylphenol, a highly effective catalyst system combines a Lewis acid with a diaryl sulphide, such as diphenyl sulphide or 4,4'-dimethyl-diphenyl sulphide. google.com This system surprisingly promotes ortho-chlorination with selectivities exceeding 96%, even though sulfur compounds were previously thought to suppress it. google.com The exact mechanism involves a complex interaction between the phenol, Lewis acid, chlorinating agent, and the diaryl sulphide, which facilitates the selective delivery of the chlorine electrophile.

Thioureas and Selenoethers: Research has shown that bifunctional organocatalysts, such as those based on thiourea (B124793) and selenoether moieties, are highly effective in directing ortho-chlorination of phenols. google.com These catalysts are believed to operate through a dual-activation mechanism. The Lewis acidic part (e.g., the thiourea NH groups) binds to the phenolate (B1203915) anion through hydrogen bonding, while the Lewis basic site (e.g., the selenium atom) activates the electrophilic chlorine source (like NCS). This brings the reactants into close proximity in a specific orientation that favors attack at the ortho position.

Table 2: Organic Co-Catalysts for Ortho-Selective Phenol Halogenation

| Co-Catalyst Type | Example | Proposed Mechanism |

|---|---|---|

| Diaryl Sulfides | Diphenyl sulphide | Forms a complex with Lewis acid and chlorinating agent to direct ortho-substitution. google.com |

| Thioureas | Nagasawa's bis-thiourea | Hydrogen bonds with the phenolic -OH, directing the electrophile to the ortho position. |

| Selenoethers | Triptycenyl selenoether | Lewis basic selenium activates the chlorinating agent (e.g., NCS) for ortho attack. |

This table summarizes findings from research on various phenols, the principles of which are directly relevant to the synthesis of this compound.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the reaction is critical for maximizing the yield of this compound while minimizing the formation of isomers (like 2-chloro-5-fluoro-4-methylphenol) and polychlorinated byproducts. Key parameters to consider are the choice of chlorinating agent, solvent, temperature, and reactant stoichiometry.

Evidence from a patented process for 2-chloro-4-methylphenol provides a robust framework for this optimization. google.com

Chlorinating Agent and Stoichiometry: Sulfuryl chloride (SO₂Cl₂) and elemental chlorine (Cl₂) are effective chlorinating agents. The molar ratio of the chlorinating agent to the phenol precursor is crucial. Using a slight excess, typically 1.0 to 1.15 moles of chlorinating agent per mole of phenol, ensures high conversion of the starting material without promoting significant over-chlorination. google.com In one example, using 1.25 moles of SO₂Cl₂ per mole of 4-methylphenol led to a product mixture containing 94.9% of the desired 2-chloro-4-methylphenol. google.com

Catalyst Concentration: The amount of both the Lewis acid and the organic co-catalyst must be carefully controlled. The patent for 2-chloro-4-methylphenol specifies catalyst amounts of 0.1–10% by weight for both the Lewis acid and the diaryl sulphide, based on the amount of starting phenol. google.com For example, using 1 part by weight of AlCl₃ and 1 part by weight of diphenyl sulphide per 100 parts of 4-methylphenol proved effective. google.com

Temperature and Reaction Time: Reaction temperature significantly influences selectivity. The synthesis of 2-chloro-4-methylphenol is effectively carried out between 0 °C and 100 °C, with specific examples running at 20–33 °C. google.com Lowering the temperature can often suppress the formation of undesired byproducts. The reaction is typically run until gas chromatography (GC) analysis shows near-complete consumption of the starting material, which can take several hours. google.com

Solvent: While the reaction can be run neat (without a solvent), using an inert solvent can help control the reaction temperature and improve handling. Suitable organic solvents include carbon tetrachloride or acetic acid.

Table 3: Optimization Parameters Based on the Synthesis of 2-Chloro-4-methylphenol

| Parameter | Optimized Range/Value | Outcome | Reference |

|---|---|---|---|

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | High conversion and selectivity | google.com |

| Molar Ratio (Agent:Phenol) | 1.0 - 1.15 : 1 | >96% selectivity, >90% yield | google.com |

| Lewis Acid (e.g., AlCl₃) | 1% by weight | Effective catalysis | google.com |

| Co-Catalyst (e.g., Diphenyl sulphide) | 1% by weight | High ortho-selectivity | google.com |

| Temperature | 20–35 °C | Controlled reaction, high selectivity | google.com |

This data, from a closely related industrial process, provides a strong starting point for the optimization of this compound synthesis.

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific databases and publicly available chemical information, detailed experimental spectroscopic data for the compound This compound could not be located. Therefore, the advanced spectroscopic characterization as outlined in the requested article cannot be provided at this time.

The required empirical data for Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR, as well as for vibrational spectroscopy (FTIR and Raman), are not present in the public domain for this specific chemical entity. While information is available for structurally similar compounds, such as 2-chloro-4-methylphenol, 2-chloro-6-methylphenol (B1203925), and 2-fluoro-4-methylphenol, the unique substitution pattern of the target compound means that the spectroscopic features would be distinct and cannot be accurately inferred from these analogues.

Accurate and scientifically rigorous analysis necessitates experimental data derived directly from the compound . Without access to these primary data sources, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Further research or de novo synthesis and characterization of this compound would be required to generate the necessary spectroscopic data for the detailed analysis requested.

Advanced Spectroscopic Characterization of 2 Chloro 6 Fluoro 4 Methylphenol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The exact mass of 2-chloro-6-fluoro-4-methylphenol (C₇H₆ClFO) can be calculated using the monoisotopic masses of its constituent elements.

| Element | Monoisotopic Mass (Da) |

| Carbon (¹²C) | 12.00000 |

| Hydrogen (¹H) | 1.00783 |

| Chlorine (³⁵Cl) | 34.96885 |

| Fluorine (¹⁹F) | 18.99840 |

| Oxygen (¹⁶O) | 15.99491 |

Based on these values, the theoretical exact mass of the molecular ion [M]⁺ of this compound can be calculated. The presence of the chlorine isotope ³⁷Cl would also result in a characteristic M+2 peak with an intensity ratio of approximately 3:1 relative to the M peak, which is a key indicator for the presence of a single chlorine atom in the molecule.

Fragmentation Pathways and Structural Confirmation

The fragmentation of this compound in a mass spectrometer would likely follow patterns observed for similar substituted phenols. The initial event is the formation of the molecular ion [C₇H₆ClFO]⁺. Subsequent fragmentation would involve the loss of various neutral molecules or radicals, leading to the formation of stable fragment ions.

Predicted Fragmentation Pathways:

A primary fragmentation pathway for phenols involves the loss of a hydrogen atom from the hydroxyl group, followed by the elimination of carbon monoxide (CO). Another common pathway is the cleavage of the C-C bond of the methyl group. The presence of halogen substituents introduces additional fragmentation routes, such as the loss of the halogen atom or a hydrogen halide molecule.

Based on the analysis of related compounds like 2-chloro-6-fluorophenol (B1225318) nist.gov, 2-chloro-6-methylphenol (B1203925) nih.govnist.gov, and 2-chloro-4-methylphenol (B1207291) nih.govnist.gov, the following fragmentation patterns for this compound can be predicted:

Loss of a methyl radical ([M-CH₃]⁺): This would result in a significant peak corresponding to the loss of 15 Da.

Loss of a chlorine radical ([M-Cl]⁺): Cleavage of the C-Cl bond would lead to a fragment ion.

Loss of a fluorine radical ([M-F]⁺): While the C-F bond is strong, some fragmentation via this route may occur.

Loss of CO ([M-CO]⁺): A common fragmentation for phenolic compounds.

Loss of HCl ([M-HCl]⁺): Elimination of a neutral HCl molecule.

Loss of HF ([M-HF]⁺): Elimination of a neutral HF molecule.

The relative abundance of these fragment ions would provide valuable information for confirming the structure of the molecule.

| Predicted Fragment | m/z Value (for ³⁵Cl) |

| [C₇H₆ClFO]⁺ (Molecular Ion) | 160.0 |

| [C₆H₃ClFO]⁺ | 145.0 |

| [C₇H₆FO]⁺ | 125.0 |

| [C₇H₅ClFO]⁺ | 159.0 |

| [C₆H₆ClFO - CO]⁺ | 132.0 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics based on studies of similar halogenated phenols. miamioh.eduresearchgate.net

Crystal Packing and Intermolecular Interactions (e.g., C-H···F, C-H···O)

The crystal packing of this compound would be governed by a network of intermolecular interactions. The hydroxyl group is a strong hydrogen bond donor and acceptor, leading to the formation of O-H···O hydrogen bonds, which are often a dominant feature in the crystal structures of phenols.

Furthermore, the presence of fluorine and chlorine atoms introduces the possibility of weaker, yet structurally significant, interactions:

C-H···F Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor, forming interactions with hydrogen atoms from the methyl group or the aromatic ring of neighboring molecules.

C-H···O Hydrogen Bonds: The oxygen atom of the hydroxyl group can also accept hydrogen bonds from adjacent molecules.

Conformational Analysis and Dihedral Angles

The conformation of the this compound molecule in the solid state would be determined by minimizing steric hindrance and maximizing favorable intermolecular interactions. Key conformational parameters include the dihedral angles between the plane of the aromatic ring and the substituents.

Hydroxyl Group Orientation: The orientation of the O-H bond relative to the aromatic ring will be a crucial feature.

Methyl Group Rotation: The rotational position of the methyl group will likely be influenced by packing forces and weak interactions with neighboring molecules.

Computational studies on similar phenolic compounds can provide insights into the likely low-energy conformations. researchgate.net The precise values for bond lengths, bond angles, and dihedral angles would be obtainable from a full X-ray crystallographic analysis.

Computational and Theoretical Investigations of 2 Chloro 6 Fluoro 4 Methylphenol

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict molecular properties with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

A fundamental step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. For 2-Chloro-6-fluoro-4-methylphenol, this analysis would reveal the precise spatial orientation of the chloro, fluoro, methyl, and hydroxyl groups attached to the phenol (B47542) ring. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-O bond of the hydroxyl group, to identify the most stable conformer.

HOMO-LUMO Energy Gaps and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its capacity to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net A smaller gap generally suggests higher reactivity. Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic absorption spectra, indicating the wavelengths at which the molecule absorbs light to promote electrons from occupied to unoccupied orbitals.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. For this compound, the MESP surface would likely show negative potential around the oxygen atom of the hydroxyl group and the fluorine atom due to their high electronegativity, while the hydrogen atom of the hydroxyl group would exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule beyond the simple Lewis structure model. It examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. This analysis can quantify the stabilizing effects of hyperconjugation, which involves the interaction of sigma (σ) bonding orbitals with adjacent empty or partially filled p-orbitals or pi (π) orbitals. In this compound, NBO analysis would elucidate the interactions between the lone pairs of the oxygen, fluorine, and chlorine atoms and the π-system of the benzene (B151609) ring, as well as the hyperconjugative effects of the methyl group.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials have applications in technologies such as optical switching, frequency conversion, and data storage. Computational methods, particularly DFT, are used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). Molecules with large β values are considered promising candidates for NLO applications. The prediction of NLO properties for this compound would involve calculating its dipole moment and hyperpolarizability to assess its potential for use in NLO devices.

Comparison of Theoretical Vibrational Frequencies with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. DFT calculations can predict these vibrational frequencies. By comparing the theoretically calculated vibrational spectrum with experimentally obtained spectra, a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., stretching, bending, and torsional modes) can be made. For this compound, this comparison would validate the accuracy of the computational model and provide a comprehensive understanding of its vibrational dynamics.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are fundamental to understanding the electronic structure and predicting the reactivity of a molecule. These descriptors are derived from calculations, typically using methods like Density Functional Theory (DFT), and provide insights into the molecule's behavior in chemical reactions.

Key Quantum Chemical Descriptors (Hypothetical for this compound):

If computational studies had been performed on this compound, a table of its key quantum chemical descriptors would be presented here. This would typically include:

| Descriptor | Value (Units) | Significance |

| Highest Occupied Molecular Orbital (HOMO) Energy | Data not available | Indicates the ability to donate electrons; higher energy suggests greater reactivity as a nucleophile. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Data not available | Indicates the ability to accept electrons; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Energy Gap (ΔE) | Data not available | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Ionization Potential (IP) | Data not available | The energy required to remove an electron. |

| Electron Affinity (EA) | Data not available | The energy released when an electron is added. |

| Electronegativity (χ) | Data not available | A measure of the ability to attract electrons. |

| Chemical Hardness (η) | Data not available | Resistance to change in electron distribution. |

| Chemical Softness (S) | Data not available | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | Data not available | A global measure of electrophilic character. |

| Dipole Moment (μ) | Data not available | Indicates the overall polarity of the molecule. |

Reactivity Predictions (Hypothetical for this compound):

Based on the values of the quantum chemical descriptors, predictions about the reactivity of this compound could be made. For instance:

Electrophilic and Nucleophilic Sites: A calculated Molecular Electrostatic Potential (MEP) map would visually indicate the regions of the molecule that are electron-rich (nucleophilic, typically shown in red) and electron-poor (electrophilic, typically shown in blue). For this compound, the hydroxyl group's oxygen would be an expected nucleophilic center, while the hydrogen of the hydroxyl group and regions near the electron-withdrawing chlorine and fluorine atoms would be electrophilic.

Reaction Mechanisms: The HOMO and LUMO distributions would provide insights into how the molecule would interact with other reagents. For example, in a reaction with an electrophile, the HOMO distribution would indicate the likely site of attack.

Reactivity and Reaction Mechanisms of 2 Chloro 6 Fluoro 4 Methylphenol

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2-Chloro-6-fluoro-4-methylphenol is activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the hydroxyl group. This activation, however, is moderated by the electron-withdrawing inductive effects of the halogen substituents.

Regioselectivity Influenced by Halogen and Methyl Substituents

The directing effects of the substituents on the aromatic ring are crucial in determining the position of incoming electrophiles. The hydroxyl group is a powerful activating group and an ortho, para-director. byjus.com The methyl group is also an activating group and an ortho, para-director. Conversely, the chloro and fluoro substituents are deactivating yet ortho, para-directing.

In this compound, the positions ortho to the hydroxyl group are occupied by chloro and fluoro substituents. The position para to the hydroxyl group is occupied by the methyl group. This substitution pattern leaves the C3 and C5 positions as the most likely sites for electrophilic attack. The hydroxyl group strongly activates the positions ortho and para to it. The methyl group at the C4 position further activates the C3 and C5 positions. The chloro and fluoro groups, while being ortho, para-directors, are deactivating and will have a lesser influence on the regioselectivity compared to the strongly activating hydroxyl and methyl groups. Therefore, electrophilic substitution is expected to occur predominantly at the C3 and C5 positions, which are meta to the halogens but ortho to the methyl group and meta to the hydroxyl group. The interplay of these activating and deactivating effects makes the precise determination of regioselectivity complex and often requires experimental verification. chemrxiv.org

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C1 | Strongly Activating | ortho, para |

| -Cl | C2 | Deactivating | ortho, para |

| -F | C6 | Deactivating | ortho, para |

| -CH₃ | C4 | Activating | ortho, para |

Studies on Halogenation, Nitration, and Sulfonation

Detailed experimental studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented in readily available literature. However, the expected outcomes can be inferred from the general principles of electrophilic aromatic substitution on substituted phenols.

Halogenation: Due to the activated nature of the phenol (B47542) ring, halogenation is expected to proceed readily. byjus.com Reaction with bromine (Br₂) or chlorine (Cl₂) would likely lead to substitution at the C3 and/or C5 positions. The reaction conditions, such as the choice of solvent and temperature, would be critical in controlling the degree of halogenation. mlsu.ac.in

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro (-NO₂) group onto the ring. Given the directing effects of the existing substituents, the nitro group is anticipated to add to the C3 or C5 position. The reaction conditions would need to be carefully controlled to prevent oxidation of the phenol ring. byjus.commlsu.ac.in

Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid (-SO₃H) group. The regioselectivity would again be governed by the existing substituents, favoring the C3 or C5 position. The temperature of the reaction can influence the kinetic versus thermodynamic product distribution in the sulfonation of phenols. mlsu.ac.in

Nucleophilic Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a key site for nucleophilic reactions, allowing for the formation of esters and ethers, as well as participation in condensation reactions.

Esterification and Etherification Reactions

Esterification: The phenolic hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. These reactions are typically catalyzed by an acid or a base. For instance, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 2-chloro-6-fluoro-4-methylphenyl acetate.

Etherification: Ethers can be synthesized via the Williamson ether synthesis, where the phenoxide ion, formed by treating the phenol with a strong base (e.g., sodium hydroxide), acts as a nucleophile and attacks an alkyl halide. For example, reacting this compound with methyl iodide in the presence of a base would produce 1-chloro-3-fluoro-2-methoxy-5-methylbenzene.

Table 2: Examples of Esterification and Etherification Products

| Reactant | Reaction Type | Product Name |

| Acetyl Chloride | Esterification | 2-Chloro-6-fluoro-4-methylphenyl acetate |

| Methyl Iodide | Etherification | 1-Chloro-3-fluoro-2-methoxy-5-methylbenzene |

Condensation Reactions with Aldehydes and Amines (e.g., Schiff Base Formation)

Phenols can undergo condensation reactions with aldehydes, particularly in the presence of acid or base catalysts, to form resins. For example, reaction with formaldehyde (B43269) can lead to the formation of hydroxymethylphenols, which can then polymerize.

While Schiff base formation typically involves the reaction of an aldehyde or ketone with a primary amine, phenols can participate in related condensation reactions. For instance, in the Mannich reaction, a phenol can react with formaldehyde and a secondary amine to form a Mannich base. The specific reactivity of this compound in such condensation reactions would depend on the reaction conditions and the nature of the electrophilic partner.

Mechanistic Studies of Specific Chemical Transformations

The reactivity of this compound is governed by the interplay of the activating hydroxyl and methyl groups and the deactivating, ortho/para-directing chloro and fluoro substituents on the aromatic ring. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, a detailed understanding of its chemical behavior can be extrapolated from studies on closely related analogs, particularly concerning electrophilic aromatic substitution reactions.

One of the most well-studied transformations for phenols and their derivatives is nitration. Research on the nitration of 2-chloro-4-methylphenol (B1207291) provides a strong model for the mechanistic pathways that this compound would likely follow. The presence of a fluorine atom at the 6-position is expected to influence the reaction kinetics and the distribution of products due to its strong electron-withdrawing inductive effect, but the fundamental mechanism should remain analogous.

A key mechanistic feature in the nitration of many 4-substituted phenols is the formation of a 4-nitrocyclohexa-2,5-dienone intermediate through ipso-substitution (attack at the carbon atom already bearing a substituent, in this case, the methyl group). This intermediate then undergoes rearrangement to yield the final nitrophenol products.

The nitration of 2-chloro-4-methylphenol in sulfuric acid has been shown to proceed via a 2-chloro-4-methyl-4-nitrocyclohexa-2,5-dienone intermediate. rsc.org The decomposition of this dienone is a critical step and can proceed through two distinct, competing pathways depending on the acidity of the medium. rsc.org

Non-Acid-Catalyzed Pathway:

At lower acidities, the dienone can undergo homolytic cleavage, decomposing into an aryloxyl radical and nitrogen dioxide. These two species can then recombine to form the 2-nitrophenol (B165410) product. rsc.org Evidence for such a radical pathway has been observed in the nitration of 4-fluorophenol (B42351), where the formation of a small amount of 2-(4-fluorophenoxy)-4-fluorophenol was detected, suggesting the presence of a phenoxyl radical intermediate. rsc.org

Acid-Catalyzed Pathway:

With increasing acidity, an acid-catalyzed pathway becomes dominant. In this mechanism, the dienone is first protonated. The protonated intermediate then decomposes into a phenol–nitronium ion encounter pair, which can subsequently collapse to form the nitrophenol. rsc.org A significant consequence of this mechanism is that if the rate of nitration of the phenol itself is slower than the rate of the dienone decomposition, the original phenol can be regenerated as a product of the ipso-nitration of the starting material. rsc.org This has been observed for 4-methyl-, 2-chloro-4-methyl-, and 4-chloro-phenol. rsc.org

For this compound, electrophilic attack by the nitronium ion (NO₂⁺) is expected to occur at the positions activated by the hydroxyl group and ortho/para to the methyl group, while considering the deactivating effects of the halogens. The most likely positions for nitration would be ortho to the hydroxyl group. The presence of the fluorine atom at the 6-position would further deactivate this position, making the other ortho position (position 2, which is already occupied by chlorine) and the position meta to the hydroxyl group the likely sites of reaction. However, given the directing effects, substitution at the remaining vacant position on the ring is a probable outcome.

The table below outlines the expected intermediates and products in the nitration of this compound, based on the established mechanism for 2-chloro-4-methylphenol.

| Reactant | Reagent | Key Intermediate | Proposed Products | Reaction Pathway |

| This compound | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 2-Chloro-6-fluoro-4-methyl-4-nitrocyclohexa-2,5-dienone | 2-Chloro-6-fluoro-4-methyl-x-nitrophenol | Electrophilic Aromatic Substitution via ipso-attack and rearrangement |

Further research, including kinetic studies and computational modeling, would be necessary to fully elucidate the precise influence of the fluoro substituent on the reaction rates and the branching ratio between the different mechanistic pathways for this compound.

Environmental Fate and Degradation Studies of 2 Chloro 6 Fluoro 4 Methylphenol

Photocatalytic Degradation Pathways

Photocatalytic degradation is a promising advanced oxidation process for the removal of recalcitrant organic pollutants from water. This process typically involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon activation by UV radiation, generates highly reactive hydroxyl radicals that can break down complex organic molecules.

Effect of UV Irradiation and Catalysts (e.g., TiO₂)

There are no specific studies available in the public literature that detail the photocatalytic degradation of 2-Chloro-6-fluoro-4-methylphenol using UV irradiation and TiO₂. However, research on similar compounds, such as 2-chlorophenol (B165306) and 4-chlorophenol, has demonstrated effective degradation through this method. researchgate.net For instance, the photocatalytic degradation of various chlorophenols has been shown to be influenced by factors like the position of the chlorine atom and the presence of other substituents on the aromatic ring. nih.gov It is hypothesized that a similar process would be effective for this compound, where the UV/TiO₂ system would generate hydroxyl radicals to attack the aromatic ring, leading to its eventual mineralization. The presence of both a chlorine and a fluorine atom may influence the rate of degradation, but without experimental data, the precise kinetics remain unknown.

Identification of Photodegradation Products

There is no available research that identifies the specific photodegradation products of this compound. For related chlorophenols, the degradation process is known to proceed through the formation of various intermediates, including hydroxylated and dehalogenated derivatives, before the aromatic ring is cleaved to form aliphatic acids and eventually mineralized to CO₂, H₂O, and halide ions. It is plausible that the degradation of this compound would follow a similar pathway, potentially forming intermediates such as chlorohydroquinone (B41787) and fluorocatechol derivatives. However, confirmation of these pathways and products requires dedicated experimental investigation.

Biodegradation in Aqueous Systems and Soil

The biodegradation of halogenated phenols is a critical process in their environmental removal. nih.gov The presence of halogens on the phenol (B47542) ring generally increases the recalcitrance of the compound to microbial attack.

Microbial Degradation Mechanisms and Microorganism Isolation

No studies have been published that report the isolation of specific microorganisms capable of degrading this compound. Research on other halogenated phenols has identified various bacterial strains, such as those from the genera Pseudomonas and Arthrobacter, that can utilize these compounds as a source of carbon and energy. ijmra.usnih.gov The degradation mechanism often involves an initial dehalogenation step, which can occur either aerobically or anaerobically. asm.org For instance, some anaerobic consortia have been shown to reductively dehalogenate chlorophenols. sigmaaldrich.comasm.org Given the structure of this compound, it is likely that a specialized microbial consortium would be required for its complete degradation.

Biotransformation Products and Metabolic Pathways

The biotransformation products and metabolic pathways for this compound have not been elucidated in the scientific literature. Based on studies of other halogenated phenols, a likely initial step in the metabolic pathway would be the hydroxylation of the aromatic ring, followed by dehalogenation. The resulting catecholic intermediate would then undergo ring cleavage, a common strategy in the aerobic degradation of aromatic compounds. The specific enzymes and genes involved in the degradation of this particular compound remain to be identified.

Hydrolytic Stability under Various pH Conditions

There is no specific experimental data available regarding the hydrolytic stability of this compound under various pH conditions. Generally, phenolic compounds are relatively stable to hydrolysis under neutral and acidic conditions. Under alkaline conditions, they can deprotonate to form phenoxide ions, which may alter their reactivity, but cleavage of the substituents from the aromatic ring via hydrolysis is typically not a significant degradation pathway under normal environmental conditions. The stability of the carbon-halogen bonds would also play a role, with the C-F bond being particularly strong and less susceptible to cleavage than the C-Cl bond.

Data Tables

Due to the lack of specific research on this compound, no experimental data is available to populate the following tables. They are presented as a template for future research findings.

Table 1: Photocatalytic Degradation of this compound

| Catalyst | Irradiation Source | Degradation Rate | Identified Products | Reference |

|---|---|---|---|---|

| TiO₂ | UV-A | Data not available | Data not available |

Table 2: Microbial Degradation of this compound

| Microorganism/Consortium | System (Aqueous/Soil) | Degradation Pathway | Biotransformation Products | Reference |

|---|

Table 3: Hydrolytic Half-life of this compound

| pH | Temperature (°C) | Half-life (t₁/₂) | Reference |

|---|---|---|---|

| 4 | 25 | Data not available | |

| 7 | 25 | Data not available |

Volatilization and Atmospheric Fate Modeling

The tendency of a chemical to volatilize from water to the atmosphere is governed by its Henry's Law constant, while its persistence in the atmosphere is determined by its susceptibility to degradation processes, primarily through reactions with photochemically produced hydroxyl radicals.

Volatilization:

The potential for this compound to volatilize can be estimated by examining related compounds. For instance, 4-chloro-2-methylphenol (B52076) has a reported Henry's Law constant of 1.1 x 10⁻⁶ atm-m³/mol, suggesting that volatilization from water surfaces is a potential, albeit not rapid, environmental fate process. dioxin20xx.org The addition of a fluorine atom to the ring is expected to influence this value. Generally, halogenation can affect vapor pressure and water solubility, the two determinants of the Henry's Law constant. For example, the vapor pressure of 4-chloro-2-methylphenol is reported as 2.40 x 10⁻² mm Hg at 25 °C. dioxin20xx.org

Interactive Data Table: Volatilization Potential of Related Phenolic Compounds

| Compound | Henry's Law Constant (atm-m³/mol) | Vapor Pressure (mm Hg @ 25°C) | Reference |

|---|---|---|---|

| 4-chloro-2-methylphenol | 1.1 x 10⁻⁶ | 2.40 x 10⁻² | dioxin20xx.org |

Atmospheric Fate:

Environmental Persistence and Mobility Assessment

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down, while its mobility describes its potential to move within and between these compartments.

Environmental Persistence:

The persistence of halogenated phenols is influenced by the type, number, and position of the halogen atoms. The strong carbon-fluorine bond generally leads to greater persistence compared to chlorinated analogues. numberanalytics.comwikipedia.org Studies on the biodegradation of 4-chloro-2-methylphenol indicate that it is biodegradable under aerobic conditions, with reported half-lives in soil ranging from 14 to 21 days. nih.gov However, the introduction of a fluorine atom, as in this compound, is expected to increase its resistance to microbial degradation. nih.gov The degradation of fluorinated aromatic compounds can be slow and often requires specific microbial populations and metabolic pathways. nih.govmdpi.com Anaerobic degradation of fluorophenols has been observed to be particularly slow. nih.gov

Mobility:

The mobility of this compound in soil and sediment is primarily determined by its tendency to adsorb to organic carbon, a process quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates high mobility, while a high Koc value suggests the compound is more likely to be sorbed to soil and less likely to leach into groundwater.

For 4-chloro-2-methylphenol, measured Koc values range from 124 to 645 L/kg, indicating moderate mobility in soil. dioxin20xx.org The addition of a fluorine atom could potentially alter the polarity and hydrophobicity of the molecule, thereby affecting its Koc value. The mobility of chlorophenols is also pH-dependent; under more alkaline conditions, they are more likely to be in their ionic form, which is more water-soluble and mobile. nih.gov Given the structural similarities, this compound is expected to exhibit low to moderate mobility in most soil environments. oregonstate.edu

Interactive Data Table: Persistence and Mobility of Related Phenolic Compounds

| Compound | Biodegradation Half-life (aerobic soil) | Soil Organic Carbon-Water Partition Coefficient (Koc) (L/kg) | Mobility Classification | Reference |

|---|---|---|---|---|

| 4-chloro-2-methylphenol | 14 - 21 days | 124 - 645 | Moderate | dioxin20xx.orgnih.gov |

Applications in Organic Synthesis and Materials Science

2-Chloro-6-fluoro-4-methylphenol as a Building Block for Functionalized Molecules

The reactivity of the hydroxyl group and the potential for substitution on the aromatic ring of this compound allow for its use in the synthesis of a variety of functionalized molecules.

Synthesis of Phenol (B47542) Derivatives with Tunable Properties

While specific research detailing the synthesis of a wide range of phenol derivatives directly from this compound is not extensively documented in publicly available literature, the general reactivity of phenols suggests its utility in this area. The hydroxyl group can undergo O-alkylation and O-acylation to introduce a variety of functional groups, thereby tuning the physical and chemical properties of the resulting ether and ester derivatives. The presence of the electron-withdrawing chloro and fluoro substituents influences the acidity of the phenolic proton and the nucleophilicity of the phenoxide ion, which can be exploited to control reaction outcomes.

Precursor for Advanced Organic Intermediates in the Chemical Industry

This compound serves as an important intermediate in the synthesis of various organic compounds. Although specific industrial applications are often proprietary, its structure suggests potential use as a precursor for agrochemicals and pharmaceuticals. The combination of halogen and methyl substituents on the phenol ring can be a key feature in the design of biologically active molecules.

Synthesis of Complex Polycyclic and Heterocyclic Systems Utilizing this compound Scaffolds

The phenolic scaffold of this compound can be utilized as a starting point for the construction of more complex molecular architectures, including polycyclic and heterocyclic systems.

Creation of Pyrazole (B372694) and Chromone (B188151) Derivatives

Currently, there is a lack of specific published examples demonstrating the direct use of this compound in the synthesis of pyrazole and chromone derivatives. However, general synthetic routes to these heterocyclic systems often involve the reaction of substituted phenols with other reagents. It is plausible that this compound could be adapted into such synthetic schemes.

Formation of Benzoxazine (B1645224) Frameworks

The synthesis of benzoxazine frameworks typically involves the reaction of a phenol, an amine, and an aldehyde. While no specific examples utilizing this compound in the synthesis of benzoxazines are readily available in the scientific literature, its phenolic hydroxyl group and the potential for reaction at the ortho position make it a conceivable candidate for such transformations. The resulting benzoxazine would incorporate the unique substitution pattern of the starting phenol, potentially imparting desirable properties to the final polymer.

Role in the Design of Specialty Chemicals

The term "specialty chemicals" encompasses a wide range of products with specific functions. The unique substitution pattern of this compound suggests its potential utility in the design of such materials. For instance, the presence of fluorine can enhance thermal stability and lipophilicity, while the chlorine atom provides a site for further chemical modification. These features could be advantageous in the development of specialty polymers, coatings, or electronic materials where specific performance characteristics are required. However, detailed research findings on its direct application in these areas are not widely reported.

Modification of Polymer and Fiber Surfaces Using Phenolic Derivatives

Phenolic compounds are a versatile class of molecules utilized in the surface modification of various materials, including polymers and fibers. Their utility stems from the reactive nature of the phenolic hydroxyl (-OH) group and the aromatic ring, which can participate in a variety of chemical reactions. These reactions allow for the covalent attachment of phenols and their derivatives to polymer surfaces, a process known as grafting. This functionalization can dramatically alter the surface properties of the material, such as wettability, adhesion, and biocompatibility, without changing the bulk characteristics of the polymer. researchgate.net The ability to tailor surface chemistry makes phenolic derivatives valuable tools in advanced materials science. ontosight.ai

Grafting onto Natural Polymers for Hydrophobicity Modification

Natural polymers, most notably cellulose (B213188) and chitosan (B1678972), are abundant, renewable, and biodegradable. sciopen.comcunninghamlab.ca However, their inherent hydrophilicity, due to the high density of polar hydroxyl groups, limits their use in applications requiring water resistance or compatibility with non-polar materials. sciopen.com A key strategy to overcome this limitation is the chemical grafting of hydrophobic molecules onto the natural polymer backbone. This process effectively masks the polar functional groups, transforming the surface from hydrophilic to hydrophobic.

The "grafting to" approach is a common method where pre-synthesized hydrophobic polymer chains with a reactive end-group are attached to the surface of the natural polymer. researchgate.net The selection of the grafting molecule allows for precise control over the final surface properties.

Detailed Research Findings:

Research in this area has demonstrated significant success in altering the hydrophobicity of natural polymers. The effectiveness of this modification is typically quantified by measuring the water contact angle (WCA) of the surface; a higher WCA indicates greater hydrophobicity.

Cellulose Modification: Cellulose, the primary component of plant fibers, is a major target for hydrophobicity modification. Scientists have successfully grafted various non-polar molecules onto cellulose surfaces. For instance, grafting cellulose fibers with polymeric epoxidized soybean oil (ESO), a renewable material, through a ring-opening polymerization reaction has been shown to dramatically increase water repellency. In one study, the water contact angle of a modified filter paper reached 145.1°, indicating a transition to a highly hydrophobic surface. researchgate.net This change is attributed to the replacement of surface hydroxyl groups with the long-chain, non-polar alkane moieties of the soybean oil. researchgate.net Another study demonstrated that grafting nanofibrillated cellulose (NFC) with alkyl ketene (B1206846) dimer (AKD) also results in a significant increase in hydrophobicity, with the WCA increasing proportionally to the AKD graft yield. springerprofessional.de

Table 1: Effect of Grafting on the Hydrophobicity of Cellulose-Based Materials This is an interactive table. Click on the headers to sort.

| Natural Polymer | Grafting Agent | Initial WCA (°) | Final WCA (°) | Reference |

|---|---|---|---|---|

| Cellulose Fibers | Polymeric Epoxidized Soybean Oil (ESO) | 27.9 | 137.5 - 145.1 | researchgate.net |

| Nanofibrillated Cellulose (NFC) | Alkyl Ketene Dimer (AKD) | Not specified | Significantly Increased | springerprofessional.de |

| Regenerated Cellulose (RC) | Methyltrichlorosilane (MTS) | Hydrophilic | Hydrophobic | researchgate.net |

Chitosan Modification: Chitosan is a biopolymer derived from chitin, the second most abundant polysaccharide after cellulose. cunninghamlab.ca A primary challenge in working with chitosan is its poor solubility in common solvents and poor compatibility with most synthetic polymers. cunninghamlab.ca Grafting hydrophobic side chains onto the chitosan backbone creates novel amphiphilic materials. These modified chitosans have improved processability and can self-assemble into nanocarriers for hydrophobic drugs. nih.govnih.gov For example, grafting hydrophobic amino acids or other moieties like N-(Thiophene-2-acetyl) alters the polymer's physical properties, enabling its use in a wider range of applications. nih.govnih.gov This modification strategy is crucial for developing advanced biomaterials from chitosan for fields like drug delivery and tissue engineering. cunninghamlab.ca

Conclusion and Future Research Directions

Summary of Key Academic Findings for 2-Chloro-6-fluoro-4-methylphenol

This compound is a polysubstituted aromatic compound. Its chemical behavior is dictated by the interplay of its hydroxyl, chloro, fluoro, and methyl substituents on the phenol (B47542) ring. The hydroxyl group strongly activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com However, the existing substituents sterically hinder further reactions. The fluorine and chlorine atoms, being electronegative, withdraw electron density via the inductive effect, influencing the acidity of the phenolic proton.

The reactivity of the hydroxyl group itself allows for derivatization reactions such as esterification and etherification. nih.gov These transformations are crucial for modifying the compound's physical and biological properties. While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from related compounds.

| Property | Inferred Characteristic | Basis of Inference |

| Acidity | Moderately acidic, influenced by the inductive effects of the halogen substituents. | General knowledge of substituted phenols. |

| Reactivity | The aromatic ring is activated towards electrophilic substitution, though sterically hindered. The hydroxyl group is available for derivatization. | Studies on electrophilic substitution of phenols. libretexts.org |

| Potential Applications | Intermediate in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net | Use of similar functionalized phenols in synthesis. nih.govnih.govoregonstate.edu |

Unexplored Reactivity and Derivatization Pathways

The unique substitution pattern of this compound presents opportunities for exploring novel chemical transformations.

Catalytic Transformations: The development of novel catalytic systems for the selective functionalization of halophenols is a burgeoning area of research. mdpi.com For instance, artificial metalloenzymes have shown the ability to catalyze the oxidation of halogenated phenols with substrate-dependent chemoselectivity, leading to either dehalogenation or the formation of oligomers. mdpi.com Investigating the reactivity of this compound with such catalytic systems could yield novel compounds with interesting properties.

Novel Derivatization Strategies: Beyond standard esterification and etherification, novel derivatization methods could be explored. For example, a derivatization method using diethyl (bromodifluoromethyl)phosphonate has been successfully employed to tag chlorinated phenols for NMR analysis, a technique that could be applied to this compound for analytical purposes. nih.govosti.gov Another avenue is the synthesis of more complex derivatives, such as linking the phenolic moiety to other bioactive molecules to create hybrid compounds with enhanced or novel biological activities. nih.gov

Biotransformations: The use of microorganisms or isolated enzymes for the transformation of halogenated phenols is a green and often highly selective approach. For example, Escherichia coli expressing specific hydroxylases have been used to convert 4-halophenols into their corresponding catechols. nih.govresearchgate.net Exploring the biotransformation of this compound could lead to the synthesis of valuable, highly functionalized intermediates.

Advanced Characterization Techniques for Elucidating Subtle Structural Features

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and interactions with biological systems.

Advanced NMR Spectroscopy: While standard 1D NMR provides basic structural information, advanced 2D NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals, especially in a molecule with complex splitting patterns due to fluorine-proton and proton-proton couplings. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. Furthermore, specialized ¹⁹F NMR experiments can provide detailed information about the electronic environment of the fluorine atom and its coupling to neighboring nuclei. rsc.orgnih.gov A chemical tagging approach with a difluoromethyl group has been shown to yield unique ¹H, ¹⁹F, and ¹³C NMR spectra for various chlorinated phenols, allowing for clear discrimination between isomers. nih.gov

X-Ray Crystallography: Single-crystal X-ray diffraction would provide the definitive solid-state structure of this compound. This would allow for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding. Such data is invaluable for understanding the compound's physical properties and for computational modeling.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for confirming the elemental composition of a molecule with high accuracy. fiveable.me For this compound, HRMS would not only confirm its molecular formula but could also be used to analyze fragmentation patterns, providing further structural insights. This technique is particularly useful for the analysis of halogenated organic compounds in complex mixtures. oup.comresearchgate.net

Computational Studies for Predictive Modeling of Reactivity and Environmental Behavior

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate the properties of this compound at the molecular level.

DFT Calculations of Molecular Properties: DFT calculations can be used to determine optimized molecular geometry, bond dissociation energies, and electronic properties such as molecular electrostatic potential and frontier molecular orbitals. researchgate.netyoutube.com These calculated parameters provide a theoretical framework for understanding the compound's reactivity and stability.

| Calculated Parameter | Significance |

| Bond Lengths and Angles | Provides insight into the steric and electronic effects of the substituents. |

| Bond Dissociation Energies | Helps to predict the likelihood of specific bond cleavages in chemical reactions. |

| Molecular Electrostatic Potential | Identifies electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and distributions of these orbitals are key to understanding the molecule's reactivity in various chemical reactions. |

Predictive Modeling of Environmental Fate: Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the environmental fate of this compound. osti.govresearchgate.net By correlating the structural features of the molecule with its expected behavior, it is possible to estimate properties such as its biodegradability, potential for bioaccumulation, and mobility in different environmental compartments. epa.govresearchgate.netnih.gov Such models are crucial for assessing the potential environmental impact of new chemical entities.

Potential for Novel Synthetic Applications and Chemical Transformations

The unique combination of functional groups in this compound makes it a potentially valuable building block in organic synthesis.

Synthesis of Pharmaceuticals: Substituted phenols are common structural motifs in a wide range of pharmaceuticals. researchgate.netoregonstate.eduresearchgate.net The specific substitution pattern of this compound could be leveraged to synthesize novel drug candidates. For example, the phenolic hydroxyl group could be used as a handle for attaching the molecule to a larger scaffold, while the halogen atoms could be important for modulating the compound's pharmacokinetic and pharmacodynamic properties.

Development of Agrochemicals: Many herbicides and pesticides are based on halogenated phenolic structures. wikipedia.org The presence of both chlorine and fluorine in this compound could impart specific biological activities, making it a target for derivatization and screening for agrochemical applications.

Catalytic Cross-Coupling Reactions: The chloro and fluoro substituents on the aromatic ring could potentially participate in various transition-metal-catalyzed cross-coupling reactions. While the C-F bond is generally less reactive, the C-Cl bond could be a handle for reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-chloro-6-fluoro-4-methylphenol in laboratory settings?

- Methodological Answer :

- Use PPE : Wear nitrile gloves, protective eyewear, and lab coats to avoid dermal/ocular exposure. Conduct reactions in fume hoods or gloveboxes if volatile/toxic byproducts are anticipated .

- Waste Management : Segregate halogenated phenolic waste from general waste. Collaborate with certified hazardous waste disposal services to ensure compliance with environmental regulations (e.g., incineration for halogenated organics) .

- Contamination Control : Use filter-equipped pipette tips and dedicated tools for weighing to prevent cross-contamination .

Q. Which analytical techniques are suitable for quantifying this compound in environmental samples?

- Methodological Answer :

- Sample Preparation : Acidify aqueous samples (pH ≤ 2) and pass through divinylbenzene solid-phase extraction (SPE) columns. Elute with acetone and concentrate under nitrogen .

- Derivatization : Ethylate phenolic hydroxyl groups using ethyl chloroformate to enhance volatility for GC/MS analysis .

- Instrumentation : Use GC/MS-SIM (selected ion monitoring) with a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Monitor ions m/z 142 (base peak) and 126 (characteristic of chloro-fluoro-methyl substitution) .

Q. How can researchers synthesize and purify this compound?

- Methodological Answer :

- Synthesis Route :

Start with 4-methylphenol. Perform Friedel-Crafts alkylation with 2-chloro-6-fluorobenzyl chloride in the presence of AlCl₃ .

Purify via column chromatography (silica gel, hexane:ethyl acetate 8:2) or recrystallization in ethanol/water .

- Purity Validation : Confirm >95% purity via HPLC (C18 column, 70:30 acetonitrile:water, UV detection at 270 nm) .

Advanced Research Questions

Q. How can researchers differentiate positional isomers (e.g., 2-chloro-4-fluoro-6-methylphenol) during structural characterization?

- Methodological Answer :

- NMR Analysis : Compare chemical shifts in H NMR. For this compound:

- Methyl group ( 2.3 ppm, singlet).

- Aromatic protons ( 6.8–7.1 ppm, coupling patterns reflect meta/para fluorine-chlorine substitution) .

- Mass Spectrometry : Use HRMS to distinguish isotopic clusters (e.g., Cl vs. Cl) and fluorine’s odd-mass effect .

- Table : Key GC/MS-SIM ions for common isomers :

| Isomer | Base Peak (m/z) | Diagnostic Ions (m/z) |

|---|---|---|

| This compound | 142 | 126, 109 |

| 2-chloro-4-fluoro-6-methylphenol | 142 | 124, 111 |

Q. What methodologies assess the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Photodegradation Studies : Exclude aqueous solutions to UV light (254 nm) and analyze degradation products via LC-QTOF-MS. Look for dehalogenation (loss of Cl/F) or hydroxylation .

- Soil Microcosm Experiments : Incubate compound with soil slurries under aerobic/anaerobic conditions. Monitor via GC/MS and quantify microbial degradation rates using pseudo-first-order kinetics .

- Ecotoxicity Testing : Use Daphnia magna acute toxicity assays (48-hr LC₅₀) and algal growth inhibition tests (OECD 201) to evaluate aquatic impact .

Q. How can contradictory data on reaction yields or byproducts be resolved in synthetic studies?

- Methodological Answer :

- Controlled Replication : Standardize reaction conditions (temperature, solvent purity, catalyst batch). For example, AlCl₃ activity varies with hydration—pre-dry at 150°C for 2 hrs .

- Byproduct Identification : Use LC-MS/MS to detect trace intermediates (e.g., over-alkylated products). Optimize quenching steps (e.g., ice-cold HCl for Friedel-Crafts) to minimize side reactions .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., molar ratios, reaction time) affecting yield .

Q. What computational approaches predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces. Identify electrophilic attack sites (e.g., para to methyl group) .

- Hammett Constants : Correlate substituent effects (Cl: σₚ=+0.23, F: σₚ=+0.06) to predict regioselectivity in nitration/sulfonation .

Q. How do researchers evaluate the compound’s potential as a pharmaceutical intermediate?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.